Dimorpholino-Triazine Substituent Confers Superior Antiproliferative Potency Over Dipiperidine-Triazine Analogs in MCF-7 Breast Cancer Cells
In a series of s‑triazine hydrazones bearing a benzaldehyde‑derived moiety, compounds with a dimorpholino‑triazine core (8a–e) were more potent against MCF‑7 breast cancer cells than their direct dipiperidine‑triazine analogs (7a–f) [1]. The dimorpholino‑triazine derivatives achieved IC50 values ranging from 1.01 to 9.61 µM, whereas the corresponding dipiperidine‑triazine series exhibited IC50 values between 6.52 and 19.51 µM, representing an up to ~6‑fold improvement in potency attributable solely to the morpholine substitution [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) against MCF‑7 human breast adenocarcinoma cells |
|---|---|
| Target Compound Data | Dimorpholino‑triazine‑hydrazone derivatives (8a–e) IC50 range: 1.01–9.61 µM (MTT assay, 48 h) [1] |
| Comparator Or Baseline | Dipiperidine‑triazine‑hydrazone analogs (7a–f) IC50 range: 6.52–19.51 µM (identical assay conditions) [1] |
| Quantified Difference | Up to ~6.4‑fold lower IC50 (dimorpholino vs. dipiperidine core) ; best dimorpholino compound IC50 = 1.01 µM vs. best dipiperidine compound IC50 = 6.52 µM |
| Conditions | MTT assay; MCF‑7 human breast adenocarcinoma cell line; 48 h incubation [1] |
Why This Matters
This direct comparison demonstrates that the dimorpholino‑triazine core—preserved in CAS 591223‑70‑0—is a critical potency determinant, not a passive scaffold, guiding selection when maximal growth inhibition in PI3K‑dependent cancer models is desired.
- [1] Al Rasheed HHA, et al. Synthesis and Characterization of New Series of 1,3,5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules. 2020;25(12):2779. (PMC7321239). View Source
